Product packaging for Dihydro Atranorin(Cat. No.:CAS No. 69168-12-3)

Dihydro Atranorin

Cat. No.: B1145286
CAS No.: 69168-12-3
M. Wt: 376.36
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Natural Products in Chemical Biology and Medicinal Chemistry

Natural products, derived from sources such as plants, microorganisms, and animals, have historically been a cornerstone of drug discovery. walshmedicalmedia.comscirp.org Their inherent chemical complexity and structural diversity provide a rich source of novel scaffolds for therapeutic development. walshmedicalmedia.comnih.gov These compounds have evolved over millennia to interact with biological macromolecules, offering a privileged starting point for the development of potent and specific modulators of biomolecular function. nih.gov The intricate structures of natural products often serve as inspiration for the synthesis of new pharmaceuticals, addressing a wide range of diseases. walshmedicalmedia.com From the discovery of penicillin to the development of anticancer agents like Taxol, natural products have consistently played a pivotal role in shaping the landscape of modern medicine. walshmedicalmedia.com

Overview of Lichen Secondary Metabolites and Polyketides

Lichens, symbiotic organisms composed of a fungus and an alga or cyanobacterium, are prolific producers of unique secondary metabolites. frontiersin.orgcdnsciencepub.com These compounds, which can constitute a significant portion of the lichen's dry weight, are not directly involved in growth but are thought to provide protection against various environmental stresses. frontiersin.orgcdnsciencepub.com Over a thousand such compounds have been identified, with polyketides being the most prevalent class. frontiersin.orgresearchgate.net

Polyketides are synthesized via the acetyl-malonate pathway, a process catalyzed by polyketide synthases (PKS). frontiersin.orgresearchgate.net This biosynthetic pathway gives rise to a wide array of structurally diverse molecules, including depsides, depsidones, and dibenzofurans. frontiersin.org The structural complexity of these compounds underscores their potential as a source of novel bioactive agents. frontiersin.orgzobodat.at

Historical Context of Atranorin (B1665829) and its Structural Analogues

Atranorin, a β-orcinol-type depside, is one of the most common and extensively studied lichen secondary metabolites. nih.govnih.gov First isolated in 1898, it is characteristic of numerous lichen families. nih.gov Research on Atranorin has revealed a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. nih.govnih.govmedchemexpress.com The study of Atranorin and its derivatives has provided valuable insights into the structure-activity relationships of this class of compounds. plos.org Dihydro Atranorin is a close structural analogue of Atranorin, differing by the presence of two additional hydrogen atoms, which influences its three-dimensional structure and potential reactivity. vulcanchem.com

Rationale for Dedicated Research on this compound and Related Structural Entities

The exploration of this compound is driven by the established biological significance of its parent compound, Atranorin, and the potential for novel activities arising from its distinct structural features. vulcanchem.com As a fungal metabolite, understanding its chemical and physical properties is fundamental. vulcanchem.com The structural relationship between this compound and Atranorin provides a valuable opportunity for comparative studies to elucidate how subtle structural modifications can impact biological function. vulcanchem.com Systematic evaluation of this compound's biological activities could unveil new therapeutic possibilities. Furthermore, investigating its protein binding properties, inspired by Atranorin's interaction with human serum albumin, may offer crucial insights into its pharmacokinetic behavior. vulcanchem.commdpi.com

Detailed Research Findings

Chemical and Physical Properties of this compound

This compound is a fungal metabolite with the molecular formula C19H20O8 and a molecular weight of 376.36 g/mol . vulcanchem.com Its systematic IUPAC name is (3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 2,4-dihydroxy-3-(hydroxymethyl)-6-methylbenzoate. vulcanchem.com This structure features two aromatic rings connected by an ester linkage. vulcanchem.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC19H20O8
Molecular Weight376.36 g/mol
IUPAC Name(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 2,4-dihydroxy-3-(hydroxymethyl)-6-methylbenzoate
CAS Number69168-12-3
Topological Polar Surface Area134 Ų
XLogP3-AA3.4
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count8
Rotatable Bond Count6

Data sourced from computational analysis. vulcanchem.com

The presence of multiple hydrogen bond donors and acceptors suggests a capacity for significant polar interactions, while the XLogP3-AA value indicates moderate lipophilicity. vulcanchem.com These characteristics are crucial in determining the compound's solubility, membrane permeability, and potential interactions with biological targets. vulcanchem.com The six rotatable bonds in its structure afford it a degree of conformational flexibility. vulcanchem.com

Properties

CAS No.

69168-12-3

Molecular Formula

C₁₉H₂₀O₈

Molecular Weight

376.36

Synonyms

Methyl Norbarbatate;  2,4-Dihydroxy-3-(hydroxymethyl)-6-methyl-, 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl Ester Benzoic Acid

Origin of Product

United States

Discovery, Natural Occurrence, and Ecological Context of Dihydro Atranorin

Identification in Specific Biological Sources and Extracts

Dihydro Atranorin (B1665829) is primarily a product of symbiotic relationships, most famously in lichens, but its presence is not exclusively confined to these organisms.

Lichen Species as Primary Producers

Lichens are the most prolific producers of Dihydro Atranorin, along with its more well-known precursor, Atranorin. researchgate.net Atranorin is a characteristic cortical substance found in a wide array of lichen species across various families, including Parmeliaceae, Stereocaulaceae, Cladoniaceae, and Lecanoraceae. researchgate.netmdpi.com The synthesis of Atranorin has been shown to have evolved multiple times, making it a useful, though not definitive, marker for species identification. cambridge.org

Specific lichen species identified as containing Atranorin, and by extension, its dihydro-derivative, include:

Stereocaulon caespitosum nih.gov

Parmelia sulcata nih.gov

Evernia prunastri nih.govajol.info

Cladina kalbii nih.gov

Lethariella canariensis nih.gov

Stereocaulon alpinum nih.govnih.govpolarresearch.net

Physcia mediterranea mdpi.com

Pleurosticta acetabulum ajol.info

Pseudevernia furfuracea nih.govmdpi.com

The concentration of these compounds within the lichen thallus can be influenced by environmental factors such as seasonality and habitat. mdpi.com

Table 1: Lichen Genera Known to Produce Atranorin/Dihydro Atranorin

FamilyGenus
ParmeliaceaeParmelia, Parmotrema, Pleurosticta, Pseudevernia
StereocaulaceaeStereocaulon, Lethariella
CladoniaceaeCladonia, Cladina
LecanoraceaeLecanora
PhysciaceaePhyscia
SiphulaceaeSiphula
AspiciliaceaeAspicilia
BaeomycetaceaeBaeomyces
OchrolechiaceaeOchrolechia
ThelotremataceaeThelotrema

Occurrence in Bryophytes and Higher Plants

While predominantly a lichen metabolite, Atranorin has also been detected in a limited number of bryophytes and higher plants. researchgate.netpolarresearch.net Its presence in these organisms is far less common. Known non-lichen sources include the tropical bryophyte Frullania trichodes and the Eurasian moss species Homalia trichomanoides. polarresearch.netpolarresearch.net The occurrence in higher plants is even rarer, with some tropical trees being noted as sources. polarresearch.net The presence of this compound and related compounds in bryophytes is part of a broader chemical diversity that includes a vast array of specialized metabolites, some of which are not found in vascular plants. researchgate.netnih.gov

Geographic Distribution and Habitat Associations of Producing Organisms

The organisms that produce this compound are found across a wide range of geographic locations and habitats, a testament to the adaptive advantages conferred by this and other secondary metabolites. Lichens, in particular, are pioneer species capable of colonizing diverse and often harsh environments, from arctic tundra to exposed tropical trees. researchgate.net For instance, lichens containing Atranorin are found in the Arctic, where they form a component of the diet of animals like the Svalbard reindeer. polarresearch.netpolarresearch.net The production of such compounds is believed to contribute to their ability to thrive in habitats with high sun exposure. cambridge.orgwikipedia.org

Ecological Roles of this compound and Related Compounds

The production of this compound is not a mere metabolic quirk; it serves distinct ecological functions that enhance the survival and competitiveness of the producing organism.

Photoprotective Mechanisms

One of the primary roles attributed to Atranorin and, by extension, this compound, is photoprotection. cambridge.orgnih.govpolarresearch.netwikipedia.orgbiointerfaceresearch.com These compounds accumulate in the cortical layer of the lichen thallus, where they act as a UV filter, shielding the sensitive photosynthetic partner (the photobiont) from damaging ultraviolet radiation. cambridge.orgpolarresearch.netbiointerfaceresearch.com This screening mechanism is crucial for lichens inhabiting environments with high levels of solar insolation. cambridge.orgwikipedia.org The photoprotective capacity of Atranorin has been demonstrated through its ability to inhibit the photobinding of other photosensitizing agents to proteins. nih.gov This UV-screening function is a key adaptation that allows these organisms to colonize exposed habitats. wikipedia.orgbiointerfaceresearch.com

Interactions within Microbial Ecosystems

This compound and its related compounds also play a significant role in mediating interactions within microbial ecosystems. nih.govpolarresearch.net These lichen secondary metabolites are known to possess antimicrobial and antifungal properties, which can help defend the lichen against pathogenic microbes. researchgate.netnih.govnih.govpolarresearch.net This contributes to the lichen's ability to compete with other microorganisms for resources and space. The exchange of metabolites is a fundamental aspect of microbial community dynamics, and the production of compounds like this compound can influence the composition and function of the surrounding microbiome. nih.govnih.gov These chemical defenses are part of a complex web of interactions that also includes deterring herbivores. cambridge.orgmdpi.com

Chemical Ecology and Interspecies Communication

This compound (C₁₉H₂₀O₈) is a fungal metabolite and a derivative of the more widely studied lichen depside, Atranorin (C₁₉H₁₈O₈). Structurally, this compound contains two additional hydrogen atoms compared to its parent compound, which influences its three-dimensional shape and reactivity. researchgate.net While extensive research into the chemical ecology of Atranorin exists, specific studies on the ecological roles of this compound are limited. However, the well-documented functions of Atranorin and other lichen secondary metabolites provide a strong framework for understanding the potential significance of this compound in interspecies communication and symbiotic interactions.

Lichen secondary metabolites, often deposited as crystals on the surface of fungal hyphae, are not involved in the primary growth of the organism but are crucial for survival in extreme environments and for mediating complex interspecies relationships. researchgate.netanalis.com.my These compounds, including depsides like Atranorin, can constitute a significant portion of the lichen's dry weight and play diverse roles, from defense to regulating the symbiotic partnership itself. analis.com.myresearchgate.net

Allelopathic Interactions and Symbiosis Regulation

One of the critical roles of lichen secondary metabolites is mediating the relationship between the mycobiont (fungus) and the photobiont (alga or cyanobacterium). Research on Atranorin has revealed that it can function as an allelochemical, influencing the algal partner. researchgate.net Studies on the photobiont Trebouxia erici have shown that Atranorin exhibits strong phytotoxic effects, decreasing the growth of photobiont cells and affecting their photosynthetic pigments. researchgate.net This suggests that mycobionts may use these compounds to control the population and cell division of their algal partners, thereby maintaining the delicate balance essential for the symbiosis. researchgate.netnih.govresearchgate.net Given its structural similarity, this compound could potentially have a comparable, though currently uninvestigated, regulatory function within the lichen thallus.

Defense Against Herbivores

Lichens employ a chemical arsenal (B13267) to deter feeding by herbivores such as insects, mites, and gastropods. researchgate.netdeepdyve.com Atranorin has been identified as a feeding deterrent in various studies. cambridge.orgagu.edu.bh For example, its presence in Parmelia tinctorum is thought to discourage consumption by insects and other herbivores. agu.edu.bh While some studies suggest Atranorin lacks herbivore-deterring properties in certain contexts, others provide solid support for its role in the optimal defense theory, which posits that chemical defenses are allocated to protect the most valuable parts of an organism. researchgate.netresearchgate.net The oribatid mite Carabodes intermedius, for instance, was deterred by Atranorin in laboratory experiments. The defensive role of this compound against herbivores has not been specifically studied, but its relation to Atranorin suggests it could be part of the lichen's chemical defense system.

Antimicrobial Defense

The environment lichens inhabit is rich with potentially pathogenic bacteria and fungi. Secondary metabolites provide a crucial defense mechanism. Atranorin has demonstrated notable antibacterial and antifungal properties against a range of microorganisms, including human pathogens. scielo.brscielo.brnih.gov This antimicrobial activity helps protect the lichen from infections and reduces competition from other microbes. The presence of beta-orcinol depsides like Atranorin has been correlated with changes in the composition of the lichen's associated fungal community (mycobiome), indicating a role in structuring its microbial environment. biorxiv.org The antimicrobial efficacy of this compound remains an area for future research.

The concentration of these defensive compounds can vary significantly between lichen species and even in response to environmental factors like light exposure. cambridge.orgpolarresearch.net

Table 1: Concentration of Atranorin in Select Lichen Species

This table displays the average concentration of Atranorin found in the thalli of different lichen species, reported as milligrams per gram of dry matter (mg g⁻¹).

Lichen SpeciesAverage Atranorin Concentration (mg g⁻¹)
Stereocaulon alpinum12.49 ± 0.41
Parmelia tinctorum~1.0

Data sourced from studies on lichen chemistry and ecology. agu.edu.bhpolarresearch.net

Table 2: Antibacterial Activity of Atranorin

This table shows the Minimum Inhibitory Concentration (MIC) of Atranorin against various bacterial species, indicating its potential as an antimicrobial agent. The MIC is the lowest concentration of a substance that prevents visible growth of a bacterium.

Bacterial SpeciesGram StainMIC (µg/mL)
Bacillus subtilisPositive15.63
Staphylococcus aureusPositive62.50
Enterococcus faecalisPositive7.8 - 31.25
Listeria monocytogenesPositive30 - 250
Raoultella planticolaNegative7.8

Data compiled from various studies on the antimicrobial properties of lichen metabolites. analis.com.myscielo.brnih.govresearchgate.net

Biosynthetic Pathways and Metabolic Engineering of Dihydro Atranorin

Elucidation of Polyketide Biosynthesis Pathways

The foundation of Dihydro Atranorin (B1665829) synthesis lies in the polyketide pathway, a common route for generating a vast array of secondary metabolites in fungi. Groundbreaking research involving genome mining and heterologous expression has successfully identified the genetic machinery responsible for producing the core structure of atranorin-related compounds. asm.orgnih.govencyclopedia.pub

The initial step in the biosynthesis of Dihydro Atranorin is catalyzed by a Nonreducing Polyketide Synthase (NR-PKS). nih.gov These large, multidomain enzymes are responsible for constructing the aromatic rings that form the backbone of depside molecules. ftb.com.hr NR-PKS enzymes function iteratively, selecting a starter unit and repeatedly adding extender units to build a polyketide chain. ftb.com.hr The typical domain architecture of an NR-PKS includes a Keto-Synthase (KS), Acyltransferase (AT), Product Template (PT), Acyl Carrier Protein (ACP), and a Thioesterase (TE) domain, which work in concert to assemble and release the polyketide product. nih.gov

Phylogenetic analyses have categorized fungal NR-PKSs into several groups. The specific NR-PKS responsible for atranorin biosynthesis, named Atr1, belongs to a distinct clade, Group IX, which is associated with the production of methylated orsellinic acid derivatives. encyclopedia.pubmdpi.com The Atr1 enzyme itself catalyzes the dimerization of two 3-methylorsellinic acid (3MOA) units to form the initial depside scaffold, a compound identified as 4-O-demethylbarbatic acid. asm.orggoogle.com

The genes encoding the enzymes for a specific metabolic pathway are often located together in the genome in what is known as a Biosynthetic Gene Cluster (BGC). Comparative genomic studies of atranorin-producing lichens, such as Stereocaulon alpinum and various Cladonia species, led to the identification of the atranorin BGC. asm.orgencyclopedia.pub

Analysis revealed a set of four core genes that are conserved (syntenic) across different atranorin-producing species. encyclopedia.pubnih.gov This cluster contains the NR-PKS gene (atr1) and genes for subsequent modification steps. The successful heterologous expression of these genes in a host fungus, Ascochyta rabiei, confirmed their role in producing atranorin, providing definitive genetic evidence for the pathway. encyclopedia.pubresearchgate.net While the full BGC can contain over a dozen genes, a core set has been proven essential for biosynthesis. encyclopedia.pub

Table 1: Core Genes of the Atranorin Biosynthetic Gene Cluster

GenePredicted EnzymeFunction in BiosynthesisReference
atr1Nonreducing Polyketide Synthase (NR-PKS)Synthesizes and joins two polyketide chains to form the depside backbone (4-O-demethylbarbatic acid). encyclopedia.pubnih.gov
atr2Cytochrome P450 MonooxygenaseA tailoring enzyme that oxidizes a methyl group on one of the aromatic rings. nih.govnih.gov
atr3O-Methyltransferase (OMT)A tailoring enzyme that methylates a carboxyl group to form a methoxycarbonyl group. nih.govasm.org
atr4TransporterPredicted to be involved in transporting the final product or intermediates. encyclopedia.pubnih.gov

Role of Nonreducing Polyketide Synthases (NR-PKS)

Precursor Incorporation and Enzymatic Transformations

Following the creation of the polyketide backbone, a series of specific enzymatic reactions are required to produce this compound and related compounds. These steps involve the utilization of simple metabolic building blocks and the action of highly specific tailoring enzymes.

The biosynthesis of the polyketide chains that form this compound begins with fundamental precursor molecules from primary metabolism. The NR-PKS enzyme atr1 utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units. ftb.com.hr Through a series of decarboxylative Claisen condensations, the PKS iteratively elongates the chain, ultimately leading to the formation of two 3-methylorsellinic acid (3MOA) moieties which are then joined by the same enzyme to form the depside structure. nih.govmdpi.com

The structural identity of the final product is determined by the precise modifications introduced by tailoring enzymes encoded within the BGC. The heterologous reconstruction of the atranorin pathway has illuminated the specific roles of these enzymes. nih.govresearchgate.net

Atr1 (NR-PKS): As the core synthase, it produces the first key intermediate, the depside 4-O-demethylbarbatic acid. nih.gov

Atr3 (O-Methyltransferase): This enzyme exhibits high specificity, acting on a carboxyl group of one of the aromatic rings. Co-expression of atr1 and atr3 results in the formation of proatranorin I, a molecule that has been methylated to contain a methoxycarbonyl group. nih.gov

Atr2 (Cytochrome P450 Monooxygenase): This enzyme is responsible for oxidizing a specific methyl group on the other aromatic ring. nih.gov Its action is crucial for generating the chemical diversity seen in the pathway. When atr2 acts on 4-O-demethylbarbatic acid, it produces hydroxylated (proatranorin II) and aldehyde (proatranorin III) derivatives. researchgate.net When it acts on the methylated intermediate proatranorin I, it can generate this compound or, with further oxidation, Atranorin. researchgate.netmdpi.com

Acetyl-CoA and Malonyl-CoA Utilization

Chemodiversity and Structural Variations in Atranorin-Related Biosynthesis

The atranorin biosynthetic pathway is a model for understanding how a single gene cluster can produce multiple, structurally related compounds. nih.govmdpi.com This chemodiversity arises primarily from the step-wise action and variable extent of modification by tailoring enzymes.

This compound, also known as proatranorin IV, is a key example of this structural variation. vulcanchem.comrhea-db.org It differs from the more common atranorin by the state of oxidation of a single carbon atom. vulcanchem.com

This compound possesses a hydroxymethyl group (-CH₂OH).

Atranorin possesses a formyl group (-CHO). wikipedia.org

This difference is attributed to the activity of the cytochrome P450 enzyme, atr2. The biosynthesis of this compound likely occurs when the oxidation of the methyl group on the proatranorin I precursor stops at the alcohol (hydroxymethyl) stage. rhea-db.org In contrast, the formation of atranorin requires a subsequent oxidation step, catalyzed by the same atr2 enzyme, to convert the hydroxymethyl group into a formyl group. researchgate.netmdpi.com The generation of intermediates such as proatranorin I, II, and III further showcases the pathway's capacity to generate a suite of related molecules from a single genetic blueprint. nih.gov This enzymatic flexibility is a key mechanism for generating the vast chemical diversity observed in lichen secondary metabolism.

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

The complete biosynthetic pathway for this compound has not yet been fully elucidated and reconstructed in a heterologous host. However, significant strides have been made in expressing the biosynthetic gene cluster (BGC) for its immediate precursor, atranorin, which provides a foundational platform for the future production of this compound.

Research has successfully identified the BGC responsible for atranorin synthesis in lichens such as Stereocaulon alpinum. nih.gov Initial attempts to express these lichen-derived genes in common heterologous hosts like Escherichia coli or the yeast Saccharomyces cerevisiae were unsuccessful. oup.com A breakthrough was achieved using filamentous fungi as expression hosts. Notably, the plant-pathogenic fungus Ascochyta rabiei was successfully engineered to produce atranorin. nih.gov This success was followed by the heterologous expression of the atranorin BGC in the well-established industrial fungus Aspergillus nidulans. researchgate.netnih.gov

The reconstruction of the atranorin pathway required the co-expression of several key enzymes from the lichen BGC. nih.gov The core enzyme is a non-reducing polyketide synthase (NR-PKS), which is responsible for assembling the initial polyketide backbone. asm.org Subsequent tailoring enzymes, including a cytochrome P450 monooxygenase and an O-methyltransferase, are required to modify the polyketide intermediate to form atranorin. nih.gov

The biosynthesis of this compound from atranorin is hypothesized to involve the reduction of the aldehyde group on the haematommic acid moiety of atranorin to a hydroxymethyl group. This transformation would necessitate an additional reductase enzyme that is not part of the core atranorin BGC. The identification and characterization of this specific reductase are the final critical steps required to achieve heterologous production of this compound. Future work will likely involve screening candidate reductase genes from lichen genomes and co-expressing them with the atranorin BGC in a proven fungal host.

Table 1: Key Enzymes and Hosts in the Heterologous Expression of the Atranorin Biosynthetic Pathway

Enzyme/ProteinFunctionOriginal Source OrganismSuccessful Heterologous Host
Polyketide Synthase (PKS)Forms the polyketide backbone from acetyl-CoA and malonyl-CoA.Stereocaulon alpinumAscochyta rabiei, Aspergillus nidulans
Cytochrome P450Catalyzes oxidative modifications of the polyketide intermediate.Stereocaulon alpinumAscochyta rabiei, Aspergillus nidulans
O-Methyltransferase (OMT)Adds a methyl group to a hydroxyl group on the intermediate.Stereocaulon alpinumAscochyta rabiei, Aspergillus nidulans
Putative ReductaseHypothesized to reduce the aldehyde group of atranorin to the hydroxymethyl group of this compound.Not yet identifiedNot yet expressed

Bioreactor Production and Cultivation Strategies for Increased Yields

While specific bioreactor cultivation strategies for this compound have not been published due to the early stage of its biosynthetic pathway reconstruction, established principles for optimizing secondary metabolite production in filamentous fungi can be applied. The slow growth of lichens in their natural environment makes large-scale harvesting unsustainable, thus bioreactor cultivation of a recombinant fungal strain is essential for industrial production. nih.govuio.no

The choice of bioreactor is a critical first step. Stirred-tank bioreactors are commonly used for fungal fermentations, but other designs like airlift or bubble column bioreactors may offer advantages in terms of lower shear stress, which can be beneficial for sensitive mycelial cultures. mdpi.com For filamentous fungi, morphology is a key parameter affecting yield. Dispersed mycelia are often preferred over dense pellets as they can lead to better nutrient and oxygen transfer. frontiersin.orgfrontiersin.org Fungal morphology can be controlled by manipulating factors such as agitation speed, media composition, and pH. In some cases, genetic modification of the host to alter cell wall composition has been used to achieve a more productive, dispersed morphology. frontiersin.org

Optimization of the cultivation medium is crucial for maximizing the yield of polyketides like this compound. This involves not only providing a suitable carbon source like glucose but also optimizing the levels of nitrogen, phosphate (B84403), and trace elements. nih.govmdpi.com The precursor for polyketide synthesis is acetyl-CoA, and strategies to increase the intracellular pool of this precursor have proven effective for other polyketides. frontiersin.orgnih.gov This can be achieved by overexpressing genes in the precursor supply pathway, such as the xylulose-5-phosphate phosphoketolase gene. nih.gov

Fed-batch or continuous cultivation strategies are generally superior to batch cultures for secondary metabolite production. A fed-batch process, where nutrients are added incrementally during the fermentation, can help to avoid substrate inhibition and maintain the culture in a productive state for a longer period. This allows for higher cell densities and, consequently, higher product titers. science.gov Process parameters such as temperature, pH, and dissolved oxygen must be carefully monitored and controlled throughout the fermentation to ensure optimal growth and production. mdpi.com

Table 2: General Strategies for Bioreactor Production of Fungal Secondary Metabolites

StrategyObjectiveKey Parameters/Methods
Bioreactor Selection Provide optimal environment for growth and production.Stirred-tank, airlift, bubble column; minimize shear stress. mdpi.com
Morphology Control Achieve dispersed mycelial growth for better mass transfer.Agitation speed, pH control, media formulation, genetic modification of host. frontiersin.org
Medium Optimization Enhance biomass and product formation.Carbon/Nitrogen ratio, phosphate levels, trace elements, precursor supplementation. nih.govmdpi.com
Metabolic Engineering Increase precursor supply for the biosynthetic pathway.Overexpression of key enzymes in precursor pathways (e.g., acetyl-CoA synthesis). frontiersin.orgnih.gov
Cultivation Mode Extend production phase and increase final titer.Fed-batch or continuous culture to avoid nutrient limitation and substrate inhibition. science.gov
Process Control Maintain optimal physiological state of the culture.Real-time monitoring and control of pH, temperature, and dissolved oxygen. mdpi.com

Isolation, Purification, and Advanced Analytical Characterization

Extraction Methodologies from Biological Matrices

The initial step in isolating Dihydro Atranorin (B1665829) from biological sources, primarily lichens, involves its extraction from the lichen thallus. This process is designed to efficiently liberate secondary metabolites from the fungal and algal cells.

Solvent Selection and Optimization

The choice of solvent is a critical factor that significantly influences the yield and purity of the extracted depsides. The selection is based on the polarity of the target compound and its solubility in various organic solvents. For lichen depsides like Atranorin and, by extension, Dihydro Atranorin, a range of solvents and solvent systems are employed.

Acetone (B3395972) is one of the most frequently used solvents for the extraction of lichen metabolites due to its effectiveness in dissolving a wide array of phenolic compounds. pan.olsztyn.pl Soxhlet extraction using solvents like n-hexane followed by other solvents such as ethyl acetate (B1210297) or methanol (B129727) is a common sequential method to fractionate compounds based on polarity. goettingen-research-online.de For instance, a powdered lichen sample can be extracted with acetone, and the resulting crude extract can be further processed. japsonline.com Cold extraction methods are also utilized, where the powdered lichen material is macerated in a solvent like methanol at room temperature for several days. biotech-asia.org

The optimization of extraction involves considering both the solvent's efficiency and the stability of the target compound. Studies on Atranorin have shown that it is most stable in acetonitrile (B52724) and acetone, whereas it can degrade in alcohols like methanol and ethanol (B145695) through transesterification. vulcanchem.com This suggests that acetone would be a preferable solvent for achieving high, stable yields of related depsides like this compound.

Table 1: Solvents Commonly Used for Lichen Depside Extraction

Solvent Polarity Index Boiling Point (°C) Key Characteristics & Use Cases
n-Hexane 0.1 69 Low polarity; used for initial defatting and extraction of nonpolar compounds. goettingen-research-online.de
Acetone 5.1 56 Medium polarity; highly effective for a broad range of depsides and depsidones. pan.olsztyn.pljapsonline.com Often provides good stability for the extracted compounds. vulcanchem.com
Ethyl Acetate 4.4 77 Medium polarity; used in sequential extractions to isolate compounds of intermediate polarity. goettingen-research-online.de
Methanol 5.1 65 High polarity; effective for extracting more polar compounds. However, can cause transesterification of depsides like Atranorin. vulcanchem.combiotech-asia.org
Chloroform 4.1 61 Effective for many lichen substances, but its use is often limited due to toxicity.

Mechanical and Enzymatic Lysis Techniques

Prior to solvent extraction, the disruption of the lichen's cellular structure is necessary to ensure efficient release of the intracellular secondary metabolites.

Mechanical lysis is the most common approach. The air-dried lichen thalli are typically ground into a fine powder using a mortar and pestle. goettingen-research-online.de This process increases the surface area available for solvent penetration. For more thorough homogenization, liquid nitrogen is sometimes used to make the lichen material brittle, facilitating easier grinding. Current time information in Bangalore, IN.

While enzymatic lysis is a standard technique in molecular biology for disrupting cell walls to extract DNA or proteins, it is not a common method for the extraction of secondary metabolites from lichens. haematologica.org The robust and complex nature of the lichen thallus, combined with the primary goal of solvent-based chemical extraction, makes mechanical grinding the more direct and widely adopted method.

Chromatographic Separation Techniques

Following extraction, the crude mixture contains a variety of compounds. Therefore, chromatographic techniques are essential to separate and purify this compound from other metabolites.

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification and quantitative analysis of lichen compounds. mpg.de For compounds like this compound, reversed-phase HPLC is typically employed. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

The separation is achieved by running a solvent gradient, where the composition of the mobile phase is changed over time. For example, in the analysis of Atranorin, a gradient system using methanol and 1% phosphoric acid in water can be effective. pan.olsztyn.pl A typical HPLC protocol for a related depside involves an isocratic elution with a mobile phase like 82:18 methanol:1% phosphoric acid, with detection at a specific UV wavelength such as 254 nm. pan.olsztyn.pl Similar conditions, potentially with adjustments to the solvent gradient and flow rate, would be applicable for the purification of this compound. Semi-preparative HPLC can be used to isolate sufficient quantities of the pure compound for further analysis. amazonaws.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable tool in the study of lichen chemistry. It is used for the initial analysis of crude extracts, to monitor the fractions collected during column chromatography, and to assess the purity of the isolated compounds. japsonline.combiotech-asia.org

For TLC, the extract is spotted onto a silica (B1680970) gel plate, which is then developed in a chamber containing a specific solvent system. pan.olsztyn.pl The choice of solvent system is crucial for achieving good separation. Different compounds will travel up the plate at different rates depending on their polarity and affinity for the stationary phase, resulting in different Retention Factor (Rf) values. After development, the spots are visualized under UV light or by spraying with a reagent like 10% sulfuric acid followed by heating. uliege.be

Table 2: Common TLC Solvent Systems for Lichen Depsides

Solvent System (by volume) Abbreviation Use Case
Toluene : Dioxane : Acetic Acid (180:45:5) Solvent C A standard, general-purpose solvent system providing good separation for a wide range of lichen substances. naturalproducts.net
Hexane (B92381) : Ethyl Acetate (75:25) - Used for the purification of specific compounds like Atranorin from fresh lichen extracts. naturalproducts.net
Benzene : Dioxane : Acetic Acid (90:25:4) - Provides excellent separation of closely related compounds like Atranorin and Chloroatranorin, especially when performed in darkness to prevent photodecomposition. uliege.be
Toluene : Acetic Acid (170:30) - Another routine solvent system that offers good discrimination of most secondary metabolites. researchgate.net

Column Chromatography

Column chromatography is the primary technique for the large-scale separation and purification of compounds from the crude lichen extract. pan.olsztyn.pl The extract is loaded onto a column packed with a stationary phase, most commonly silica gel. nih.govbiotech-asia.org

The separation is achieved by eluting the column with a series of solvents or a solvent gradient of increasing polarity. Nonpolar compounds will elute first, followed by compounds of increasing polarity. For instance, an extract might be fractionated on a silica gel column starting with a nonpolar eluent like hexane and gradually increasing the polarity by adding ethyl acetate. uliege.be Fractions are collected sequentially and analyzed by TLC to identify those containing the target compound. japsonline.com Fractions containing the pure compound are then combined and the solvent is evaporated to yield the purified this compound.

Advanced Spectroscopic Techniques for Structural Elucidation

Structural elucidation of this compound, a derivative of the more common lichen metabolite Atranorin, requires a combination of spectroscopic methods. While specific experimental data for this compound is not extensively detailed in the available literature, the analytical approaches are well-established. The characterization data for the closely related compound, Atranorin, provides a foundational reference for the anticipated spectroscopic features of this compound. The primary structural difference is the reduction of Atranorin's aldehyde group to a primary alcohol in this compound.

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. Although complete, assigned NMR data for this compound is not present in the searched literature, extensive data exists for its precursor, Atranorin. scielo.org.boscielo.org.bo

For Atranorin, ¹H NMR spectra show characteristic signals for aromatic protons, methyl groups, a methoxyl group, an aldehyde proton, and hydroxyl protons. scielo.org.bo The ¹³C NMR spectrum correspondingly displays signals for all 19 carbons, including those of the carbonyls, aromatic rings, and methyl/methoxyl groups. scielo.org.bo The reduction of the aldehyde group (CHO) in Atranorin to a methylene (B1212753) alcohol group (CH₂OH) in this compound would lead to predictable changes in the NMR spectra. The highly deshielded aldehyde proton signal (around 10.39 ppm) would be replaced by a signal for a methylene group adjacent to an oxygen (typically 4.5-5.0 ppm), and the aldehyde carbon signal (around 194.0 ppm) would be replaced by a methylene carbon signal around 60-65 ppm.

2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning these signals. nih.govnanalysis.comresearchgate.net These techniques reveal proton-proton couplings (COSY) and one-bond (HSQC) or multiple-bond (HMBC) correlations between protons and carbons, which is essential for piecing together the molecular structure. scielo.org.boscielo.org.boresearchgate.net For instance, in Atranorin, HMBC correlations are used to confirm the positions of methyl and hydroxyl groups relative to the aromatic rings. scielo.org.bo

Table 1: Experimental ¹H and ¹³C NMR Chemical Shift Data for Atranorin (in CDCl₃) This data is for the related compound Atranorin and serves as a reference.

Position¹³C NMR (δ ppm) scielo.org.bo¹H NMR (δ ppm) scielo.org.boKey HMBC Correlations (Proton → Carbon) scielo.org.bo
Ring A
1108.8-
2169.112.53 (OH)C-1, C-2, C-3
3102.8-
4169.812.59 (OH)C-3, C-4, C-5
5112.86.44 (s)C-1, C-3, C-4, C-6, C-7
6157.0-
7194.010.39 (s)C-1, C-6
824.52.71 (s)C-1, C-5, C-6
Ring B
1'116.7-
2'152.611.95 (OH)C-1', C-2', C-3'
3'110.3-
4'162.8-
5'139.9-
6'115.96.56 (s)C-2', C-4', C-5', C-8'
8'16.32.11 (s)C-1', C-5', C-6'
9'24.02.59 (s)C-2', C-3', C-4'
OMe52.54.05 (s)C-4'
Ester C=O170.1-

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for analyzing complex mixtures and identifying specific compounds like lichen metabolites. researchgate.netesogu.edu.trnebiolab.com

For the related compound Atranorin (C₁₉H₁₈O₈, M.W. 374.3 g/mol ), high-resolution mass spectrometry in negative ion mode typically shows a deprotonated molecular ion [M-H]⁻ at an m/z of approximately 373.094. nih.gov Tandem MS (MS/MS) experiments on this ion reveal characteristic fragment ions, such as those at m/z 195, 177, and 163, which correspond to the cleavage of the central ester bond and subsequent neutral losses. nih.govmdpi.com this compound has a molecular formula of C₁₉H₂₀O₈ and a molecular weight of approximately 376.3 g/mol . Therefore, its [M-H]⁻ ion would be expected at an m/z of approximately 375. The fragmentation pattern would likely be similar to Atranorin's, reflecting the core depside structure.

Table 2: Key Mass Spectrometry Data for Atranorin This data is for the related compound Atranorin and serves as a reference.

Ionization ModePrecursor Ionm/z (Observed)Key Fragment Ions (m/z)Reference
ESI (-)[M-H]⁻373.094195.06, 177.01, 163.03 nih.gov
ESI (-)[M-H]⁻373174, 163 mdpi.com

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. azooptics.com Compounds with chromophores, such as the aromatic rings and carbonyl groups in depsides, exhibit characteristic absorption spectra. For Atranorin, a maximum absorption wavelength (λmax) has been reported at 251 nm. caymanchem.com Phenolic compounds generally absorb in the 200-400 nm range. envirobiotechjournals.com The reduction of the aldehyde group in this compound would alter the electronic conjugation, likely causing a shift in its λmax compared to Atranorin.

X-ray crystallography provides the most definitive information on the three-dimensional arrangement of atoms in a crystalline solid, enabling the determination of absolute configuration for chiral molecules. chem-soc.sithieme-connect.de While this technique has been applied to Atranorin, confirming its molecular structure and revealing a monoclinic crystal system (P2₁/n), specific crystallographic data for this compound has not been found in the searched literature. scielo.org.bo For organic compounds containing only light atoms like carbon and oxygen, determining the absolute configuration can be challenging but is achievable with modern diffractometers and analytical methods. mit.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Stability and Degradation Studies in Various Research Environments

Understanding the stability of a compound is critical for its handling, storage, and application in research. Forced degradation studies, which expose the compound to harsh conditions like acid, base, heat, and light, help to identify potential degradation pathways and products. nih.gov

Specific stability data for this compound is not available in the reviewed literature. However, studies on its precursor, Atranorin, provide valuable insights. Atranorin has been shown to be highly unstable in aqueous solutions, particularly at acidic and neutral pH. mdpi.com It is also known to be resistant to UV radiation, a property that benefits the lichen in its natural, sun-exposed habitat. However, total degradation can occur under extreme conditions, such as treatment with strong bases or acids combined with long-term heating. These findings suggest that this compound, sharing the same core depside structure, may exhibit similar instabilities, particularly the susceptibility of its ester linkage to hydrolysis under acidic or basic conditions.

Synthetic Strategies and Chemical Modifications of Dihydro Atranorin

Total Synthesis Approaches to Dihydro Atranorin (B1665829)

While atranorin is abundantly available from natural lichen sources, a total synthesis approach provides unequivocal structural proof and offers a route to analogues that are not accessible through semi-synthesis. A total synthesis for dihydro atranorin itself has not been extensively detailed in the literature; however, a viable synthetic pathway can be postulated based on established methods for lichen depside synthesis. The term "this compound" typically implies the reduction of the aldehyde group of atranorin to a hydroxymethyl or methyl group.

A logical retrosynthetic analysis of a this compound derivative, such as the hydroxymethyl analogue, begins by disconnecting the central ester linkage, a hallmark of depside structures. This disconnection reveals two key aromatic precursors: a substituted benzoic acid (the A-ring) and a phenolic component (the B-ring).

Retrosynthetic Pathway for a this compound Analogue:

A-Ring Precursor Synthesis: The A-ring is a derivative of 2,4-dihydroxy-6-methylbenzoic acid where the C3-aldehyde of atranorin is replaced by a protected hydroxymethyl group. Synthesis could start from a simple, commercially available substituted phenol (B47542), which is then elaborated through formylation (or a related C1-addition), methylation, and carboxylation steps. The protection of the phenolic hydroxyls and the newly introduced hydroxymethyl group would be critical to ensure selective reactions.

B-Ring Precursor Synthesis: The B-ring precursor is methyl β-orcinol carboxylate. Its synthesis can be approached through various methods, including those modeled on biosynthetic pathways. One common laboratory approach involves the multi-step transformation of simpler aromatic compounds, building the required substitution pattern (two hydroxyls, two methyls, and a methyl ester group) through sequential electrophilic substitution and functional group manipulations. For instance, orcinol (B57675) can be a starting point, followed by carboxylation and selective methylation.

The final step in the forward synthesis would be the esterification of the A-ring carboxylic acid with the B-ring phenol. This is typically achieved using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or, more commonly, trifluoroacetic anhydride (B1165640), which facilitates the condensation reaction to form the depside bond. Subsequent deprotection of any protecting groups would yield the final target molecule.

The synthesis of this compound and its analogues necessitates careful control of selectivity, particularly chemo-selectivity, due to the presence of multiple reactive sites.

Chemo-selectivity: A key challenge is the selective transformation of one functional group in the presence of others. For instance, in a semi-synthetic approach, the aldehyde group of atranorin must be reduced without affecting the ester linkage or the aromatic rings. Reagents like sodium borohydride (B1222165) can be used under controlled conditions to achieve this selective reduction. Similarly, in a total synthesis, the choice of protecting groups for the phenolic hydroxyls is crucial to prevent unwanted side reactions during steps like carboxylation or esterification.

Stereoselectivity: For the most common this compound derivatives (e.g., where the aldehyde is reduced to a hydroxymethyl or methyl group), no new chiral centers are formed. However, the design and synthesis of more complex analogues could introduce stereocenters. In such cases, stereoselective reactions, such as asymmetric reductions or alkylations, would be required to control the three-dimensional arrangement of the atoms, which is often critical for biological activity.

Retrosynthetic Analysis and Key Intermediate Synthesis

Semi-synthetic Derivatization from Atranorin Precursors

Given the natural abundance of atranorin, semi-synthesis is the most practical and widely used method to produce this compound and its derivatives. This approach uses the isolated natural product as a starting scaffold for targeted chemical modifications.

Atranorin possesses several reactive functional groups amenable to modification: two phenolic hydroxyl groups, an aromatic aldehyde, and an ester linkage.

Modification of Carbonyl Center: The aldehydic group at position C-3 is a primary site for modification to create "dihydro" analogues.

Reduction: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group), yielding a key this compound derivative. This transformation can be accomplished using reducing agents like sodium borohydride.

Modification of Hydroxyl Centers: The phenolic hydroxyl groups are also key sites for derivatization.

Acetylation: Treatment with acetic anhydride in the presence of a base like pyridine (B92270) can convert the hydroxyl groups to their corresponding acetate (B1210297) esters. This modification alters the polarity and hydrogen-bonding capability of the molecule.

Table 1: Examples of Semi-synthetic Modifications of Atranorin To view the table, please scroll horizontally.

Starting Material Reagent(s) Functional Group Modified Product Type
Atranorin Sodium Borohydride (NaBH₄) Aldehyde (CHO) This compound (Hydroxymethyl derivative)
Atranorin Acetic Anhydride / Pyridine Phenolic Hydroxyls (OH) Diacetylated Atranorin
Atranorin Phenyl Hydrazine / Sodium Acetate Aldehyde (CHO) Phenylhydrazone derivative

Beyond simple reduction and acetylation, the functional groups of atranorin serve as handles to create a diverse range of analogues, including various esters and other complex derivatives.

Ester Analogues: While the primary ester linkage in atranorin can be cleaved under harsh conditions (e.g., alcoholysis with boiling ethanol), more targeted synthesis focuses on modifying the hydroxyl groups into new esters as described above. The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry, often utilizing reagents like DCC or acid anhydrides.

Hydrazone/Hydrazide Analogues: The aldehyde group is a versatile functional handle for creating C-N bonds. Reaction of atranorin with various substituted hydrazines leads to the formation of N-substituted hydrazone derivatives. These derivatives introduce new structural motifs and potential interaction sites for biological targets. A series of novel N-substituted hydrazide derivatives have been synthesized by reacting atranorin with a range of hydrazines, showing that these analogues can possess enhanced biological activity compared to the parent compound.

Structural Modification at Hydroxyl and Carbonyl Centers

Design and Synthesis of this compound Analogues

The design and synthesis of analogues are driven by the goal of developing new molecules with improved therapeutic properties. This process, often part of a structure-activity relationship (SAR) study, involves systematically altering the chemical structure of a lead compound like atranorin or this compound and evaluating the biological effects of these changes.

The synthesis of analogues focuses on modifying the key functional groups identified in the atranorin scaffold. For example, to investigate the importance of the aldehyde group for a specific biological activity, a library of compounds can be created where the aldehyde is replaced with other functionalities.

Table 2: Designed Analogues Based on this compound Scaffold To view the table, please scroll horizontally.

Scaffold Modification Site Synthesized Functionality Rationale for Design
This compound C-3 Position Methyl (from further reduction) Evaluate influence of hydrogen bond donor capability
This compound Phenolic Hydroxyls Methyl ethers, various esters Modulate lipophilicity and steric bulk
Atranorin / this compound Ester Linkage Amide linkage (hypothetical) Introduce different geometry and H-bonding patterns

For instance, a study investigating antiviral activity synthesized two key analogues: one where the C-3 aldehyde of atranorin was reduced to a hydroxymethyl group (a this compound) and another where it was fully reduced to a methyl group. This allowed researchers to probe the influence of the oxidation state at this position on the compound's mechanism of action.

This systematic approach of designing, synthesizing, and testing analogues is fundamental to modern medicinal chemistry and drug discovery, allowing for the optimization of natural product scaffolds like this compound for specific therapeutic applications.

Structure-Activity Relationship (SAR) Driven Design

While specific and extensive structure-activity relationship (SAR) studies focused exclusively on this compound are not widely documented, a framework for its SAR-driven design can be inferred from research on its parent compound, Atranorin, and other related lichen depsides. The core structure of this compound, (3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 2,4-dihydroxy-3-(hydroxymethyl)-6-methylbenzoate, presents several functional groups that are prime candidates for chemical modification to probe and enhance biological activity.

The key distinction between this compound and Atranorin is the presence of a hydroxymethyl group (-CH₂OH) in the former, which results from the reduction of the formyl group (-CHO) in the latter. This structural change significantly alters the electronic and steric properties, providing a critical starting point for SAR analysis. Research on Atranorin and other depsides has shown that modifications to the phenolic hydroxyls, the ester linkage, and the substituents on the aromatic rings can have a profound impact on their biological profiles.

For instance, studies on Atranorin have involved creating derivatives by modifying the aldehyde group to form imines, suggesting that this position is a viable point for derivatization to influence bioactivity. The complete protection of phenolic hydroxyl groups in Atranorin through acetylation has also been shown to enhance cytotoxicity against certain cell lines. This indicates that the free hydroxyl groups are key pharmacophoric features whose modification can modulate activity.

Based on the analysis of related compounds, a hypothetical SAR model for this compound can be proposed. The following table outlines the key functional groups and the potential impact of their modification, drawing parallels from studies on analogous depside structures.

Functional GroupPositionPotential Modification StrategyPredicted Impact on Activity based on Analogs
Hydroxymethyl Group C3Oxidation to aldehyde (forms Atranorin); Esterification or etherification; Replacement with other functional groups.The reactivity and hydrogen-bonding capacity of this group are critical. Modification could significantly alter target binding and selectivity compared to Atranorin.
Phenolic Hydroxyls C2, C4, C3'Acetylation, methylation, or other ester/ether formations.These groups are crucial for hydrogen bonding. Masking them (e.g., acetylation) has been shown to enhance certain activities like cytotoxicity in related compounds.
Ester Linkage Between ringsHydrolysis to break the depside bond; Replacement with more stable bioisosteres (e.g., amide).The ester bond is susceptible to hydrolysis. Stabilizing this linkage could improve the compound's metabolic stability.
Methoxycarbonyl Group C4'Saponification to carboxylic acid; Amidation to form carboxamides.Converting the ester to a carboxylic acid or amide would drastically change polarity and hydrogen bonding capability, likely affecting cell permeability and target interaction.
Methyl Groups C6, C2', C5'Replacement with larger alkyl groups or halogens.These groups contribute to the lipophilicity and conformation of the molecule. Altering their size could influence binding affinity and specificity.

This SAR-driven approach, which involves systematically modifying these functional groups and evaluating the resulting changes in biological activity, is essential for the rational design of more potent and selective this compound analogs.

Exploration of Bioisosteric Replacements and Scaffolds

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to enhance a molecule's potency and drug-like properties by swapping one functional group for another with similar physicochemical characteristics. This approach can be used to overcome issues related to metabolism, toxicity, or pharmacokinetics without drastically altering the core structure responsible for biological activity. For this compound, several functional groups are amenable to bioisosteric replacement.

The phenolic hydroxyl (-OH) groups are critical for activity but can be sites of metabolic glucuronidation. A common bioisosteric replacement for a phenol is a hydroxypyrazole or a similar heterocycle that can retain hydrogen bonding capabilities but may offer a different metabolic profile. Similarly, the replacement of hydrogen with fluorine on the aromatic rings is a well-established strategy to block metabolic oxidation at that position.

The central ester linkage of the depside scaffold is a potential liability due to in vivo hydrolysis by esterase enzymes. Replacing this ester with a more robust linker, such as an amide, a reversed amide, or a stable five-membered heterocycle (e.g., 1,3,4-oxadiazole), could lead to analogs with improved metabolic stability and oral bioavailability.

Another key strategy is "scaffold hopping," where the entire core structure is replaced by a different one that maintains the three-dimensional arrangement of the essential pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with entirely different physicochemical properties. For this compound, the depside backbone could potentially be replaced by other bicyclic or bridged scaffolds that correctly position the key hydroxyl, hydroxymethyl, and methoxycarbonyl functionalities.

The following table details potential bioisosteric replacements for the functional groups of this compound.

Original GroupPotential Bioisostere(s)Rationale for Replacement
Phenolic Hydroxyl (-OH) -NH₂, -SH, Tetrazole, HydroxypyrazoleMimics hydrogen bond donor/acceptor properties; alters pKa and metabolic stability.
Hydroxymethyl (-CH₂OH) -CHF₂, -CF₃, -CH₂NH₂, CarboxamideThe difluoromethyl (-CHF₂) group is a bioisostere for a hydroxyl group that can improve metabolic stability and membrane permeability.
Ester Linkage (-COO-) Amide (-CONH-), Reversed Amide (-NHCO-), 1,3,4-Oxadiazole, 1,2,4-TriazoleIncreases metabolic stability against hydrolysis by esterases.
Methoxycarbonyl (-COOCH₃) Carboxylic Acid (-COOH), Tetrazole, AcylsulfonamideThe tetrazole ring is a well-known bioisostere for a carboxylic acid, offering similar acidity and spatial arrangement but different metabolic and pharmacokinetic properties.
Aromatic Ring (Benzene) Thiophene, Pyridine, PyrazoleRing equivalents can alter electronic properties, solubility, and potential for protein-ligand interactions (e.g., pi-stacking, hydrogen bonding).

Through these targeted modifications—guided by SAR and the principles of bioisosteric replacement—novel analogs of this compound can be synthesized to optimize its therapeutic potential.

Biological Activities and Mechanistic Studies in Cellular and in Vivo Models

Antimicrobial Properties

The potential antimicrobial effects of Dihydro Atranorin (B1665829) are a key area of interest, though specific data remains limited. The parent compound, Atranorin, is known to possess a range of antimicrobial properties, prompting investigation into its derivatives.

Antibacterial Activity Against Specific Pathogens (in vitro)

Specific studies detailing the in vitro antibacterial activity of Dihydro Atranorin against particular pathogens are not extensively documented in the current scientific literature. The compound is often listed as a lichen metabolite with "undetermined activity". Future research is needed to systematically evaluate its potential antibacterial properties, which would provide valuable comparative data against its parent compound, Atranorin. For context, Atranorin has demonstrated varied effects against different bacterial strains in standardized assays.

Antifungal Activity Against Fungal Strains (in vitro)

There is a notable lack of specific data concerning the in vitro antifungal activity of this compound. Although the compound was sourced for a study investigating kinase inhibitors, its specific antifungal effects were not reported within that research. The development of novel antifungal agents is a significant area of research, with various natural compounds, including other dihydro-derivatives, being investigated. Given that some lichen metabolites show antifungal properties, evaluating this compound's efficacy against fungal strains remains a potential avenue for future studies.

Antiviral Effects (in vitro)

Detailed in vitro studies on the antiviral effects of this compound are not available in the reviewed literature. However, research on related compounds provides a rationale for such investigations. Studies on Atranorin and its derivatives have shown activity against the Hepatitis C Virus (HCV), with inhibitory concentrations ranging from 10 to 70 μM. Specifically, Atranorin was found to interfere with the viral entry process. Another study noted that Atranorin effectively protects certain cells from Zika Virus (ZIKV) infection. This suggests that derivatives like this compound could be candidates for future antiviral screening.

Antioxidant and Pro-oxidant Activity

The structural characteristics of this compound, particularly its phenolic groups, suggest potential for antioxidant or pro-oxidant activity.

Radical Scavenging Mechanisms

Specific studies detailing the radical scavenging mechanisms of this compound have not been identified. Systematic evaluation of its antioxidant properties is considered a direction for future research. Its parent compound, Atranorin, has demonstrated a strong radical scavenging effect in various assays. The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, a mechanism known as hydrogen atom transfer (HAT). The presence of multiple hydroxyl groups in this compound's structure provides a chemical basis for potential radical scavenging activity.

Modulation of Cellular Oxidative Stress Pathways

There is currently no available research detailing the modulation of cellular oxidative stress pathways, such as the Nrf2 (Nuclear factor-erythroid-2-related factor 2) pathway, by this compound. The Nrf2 pathway is a master regulator of the cellular antioxidant response, protecting cells from free radical damage by upregulating defensive genes. Studies on other dihydro-compounds, such as dihydro-resveratrol, have shown an ability to reduce oxidative stress by mediating the Nrf2-related antioxidative cascade. Given these precedents, investigating whether this compound can modulate similar cytoprotective pathways is a logical next step in understanding its biological potential.

Note on Data Tables: Due to the limited availability of specific experimental data for this compound's biological activities in the reviewed literature, interactive data tables for antimicrobial MIC values or antioxidant IC50 values could not be generated. A table of chemical properties is provided below.

Table 1: Physicochemical Properties of this compound

This table summarizes key computed properties of the this compound molecule.

PropertyValue
Molecular Formula C19H20O8
Molecular Weight 376.4 g/mol
IUPAC Name (3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 2,4-dihydroxy-3-(hydroxymethyl)-6-methylbenzoate
CAS Number 69168-12-3
Topological Polar Surface Area 134 Ų
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 8
Rotatable Bonds 6
Data sourced from PubChem.

Based on a thorough review of available scientific literature, there is insufficient specific research data on the biological activities of the chemical compound This compound to generate the detailed article as requested in the provided outline.

The existing body of research extensively covers a related but structurally distinct compound, Atranorin . Studies on Atranorin have detailed its anti-inflammatory, immunomodulatory, cytotoxic, and wound-healing properties.

However, specific investigations into this compound's effects on inflammatory mediators like COX-1 and COX-2, its modulation of immune cell responses, its cytotoxic mechanisms in cancer cell lines, its impact on the cell cycle, or its wound healing properties in animal models are not available in the public domain.

Therefore, to maintain scientific accuracy and strictly adhere to the subject of "this compound," it is not possible to create the requested content. Future research may elucidate the specific biological profile of this compound, which would enable such a detailed analysis.

Promotion of Granulation Tissue Formation

Neurological and Behavioral Effects in Animal Models

The investigation of neurological and behavioral effects of chemical compounds relies heavily on animal models. These models are essential for understanding how substances affect the central nervous system and for developing potential therapies for neurological diseases. Such studies can reveal effects on cognition, motor function, and mood, and identify potential neuroprotective or neurotoxic properties. For instance, harmaline-induced tremor models in rodents have been instrumental in understanding the role of the olivocerebellar circuit in action tremors. However, translating findings from animal models to human studies remains a significant challenge, particularly in neurology.

Despite the established methodologies for assessing such effects, specific research into the neurological and behavioral impact of Dihydroatranorin (B10753400) in animal models is not widely available in current scientific literature. Similarly, there is a lack of data concerning systematic behavioral alterations in laboratory animals resulting from exposure to Dihydroatranorin. Future research utilizing established animal models for neuropsychiatric and neurodegenerative disorders would be necessary to elucidate any potential effects.

Glioblastoma (GBM) is the most aggressive and common primary malignant brain tumor in adults, with a very poor prognosis. A significant challenge in treatment is the tumor's resistance to therapy. Recent research has focused on natural products as potential sources for new anti-cancer agents.

Several studies have demonstrated that secondary metabolites derived from lichens can exert cytotoxic effects against glioblastoma cells. Atranorin, a compound structurally similar to Dihydroatranorin, has been shown to reduce the viability of multiple GBM cell lines in a dose-dependent manner. The mechanism of action appears to involve the generation of oxidative stress, interference with the cancer cell cycle, and the induction of apoptosis (programmed cell death). Furthermore, these lichen-derived compounds have been observed to inhibit the Wnt/β-catenin pathway, a critical signaling pathway in many cancers, with effects being enhanced when used alongside the standard chemotherapy agent, temozolomide. Other lichen compounds, such as olivetoric and psoromic acid, have also been found to significantly reduce the viability of U87 GBM cells, likely by inducing oxidative DNA damage.

Table 1: Cytotoxicity of Atranorin on Glioblastoma Cell Lines

This table shows the concentration of Atranorin required to maintain over 70% cell viability in different glioblastoma cell lines, as a prelude to mechanistic studies. Lower concentrations indicate higher cytotoxicity.

Cell LineAtranorin Concentration
A-17225 µM
T98G50 µM
U-138 MG25 µM

Data sourced from Białońska et al., 2022.

The systematic study of behavioral alterations in laboratory animals is a cornerstone of pharmacology and toxicology. It allows researchers to assess how a substance may affect an animal's natural behaviors, such as movement, social interaction, and learning, which can indicate neurological or psychological effects. Companion animals are also increasingly studied as models for the interplay between behavior and psychological well-being.

As with more general neurological effects, there is currently a lack of specific published research focusing on systematic behavioral changes in laboratory animals administered Dihydroatranorin.

Influence on Brain Tumor Cell Viability

Interaction with Biological Macromolecules (e.g., Human Serum Albumin)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous molecules. The binding of a drug to HSA can significantly affect its pharmacokinetic and pharmacodynamic properties, including its half-life, distribution, and availability to target tissues. HSA has multiple binding sites, with Sudlow sites I and II being the primary locations for drug interactions. The study of these interactions is vital in pharmaceutical sciences to predict a drug's behavior in the body.

Direct experimental data on the binding of Dihydroatranorin to HSA is scarce, but studies on the closely related compound, atranorin, provide valuable insights. Calorimetric studies have shown that atranorin interacts with HSA, an interaction characterized by an endothermic thermal effect. This suggests that atranorin forms a moderately strong complex with the protein. Understanding this binding is important, as HSA's ability to carry compounds can be harnessed for drug delivery, including across the blood-brain barrier.

Table 2: Summary of Atranorin Interaction with Human Serum Albumin (HSA)

ParameterFindingSource
Thermal Effect Endothermic
Complex Strength Moderately Strong

Pharmacological Potential and Target Identification Studies

Mechanistic Investigations of Biological Activities

To understand how Dihydro atranorin (B1665829) functions at a molecular level, researchers employ a range of investigative techniques. These include studies on its ability to interfere with enzyme functions, computational predictions of its interactions with biological targets, and the identification of specific cellular pathways it modulates.

The capacity of a compound to inhibit specific enzymes is a common mechanism of therapeutic action. Ornithine decarboxylase (ODC) is a particularly significant enzyme target, as it is the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, and their dysregulation is implicated in various diseases. The induction of ODC by pro-inflammatory stimuli often precedes the induction of other enzymes like inducible nitric oxide synthase (iNOS), highlighting its role in cellular response pathways.

While direct enzymatic assays detailing the inhibitory effect of purified Dihydro atranorin on enzymes such as Ornithine Decarboxylase, Arginine Decarboxylase, or Trypsin are not extensively documented in the current scientific literature, the principle of ODC inhibition is a validated strategy. For instance, α-difluoromethylornithine (DFMO) is a well-characterized irreversible inhibitor of ODC. Given that computational models predict an interaction between this compound's parent compound and ODC, direct enzyme inhibition studies remain a logical and important area for future research to experimentally validate this potential mechanism of action.

Computational methods, such as molecular docking, are powerful tools for predicting how a ligand (like this compound) might bind to a target protein's active site. These in silico analyses calculate the theoretical binding affinity and visualize the potential molecular interactions, providing valuable insights that can guide experimental studies.

Studies have been conducted to model the interaction of the related compound, atranorin, with various protein targets. For example, docking analyses have been used to investigate the binding of atranorin to human serum albumin (HSA), revealing a high binding affinity near the TRP214 binding site. In another study focusing on potential antidiabetic agents, molecular docking was used to evaluate the interaction of atranorin derivatives with the enzyme α-glucosidase. While specific docking studies for this compound against the targets Akt or mTOR were not found, the data from related analyses underscore the utility of this approach. The binding affinity is often expressed in kcal/mol, where a more negative value indicates a more stable and favorable binding interaction.

To illustrate the output of such studies, the following table presents data from a molecular docking simulation of a related compound.

LigandTarget ProteinBinding Affinity (kcal/mol)Note
Atranorin Derivativeα-Glucosidase-6.67 (Reported as IC50 in µM)This study identified a high inhibitory potential, which was supported by docking models.
Complex CompoundCaspase-6-8.0Demonstrates strong theoretical binding to a cancer-related protein target.
Complex CompoundFurin-8.1Shows strong theoretical binding, indicating inhibitory potential against a viral-related target.

This table is representative of data obtained from molecular docking studies on related or analogous compounds to illustrate the methodology and type of results generated.

Identifying the precise molecular targets of a compound is crucial to understanding its pharmacological effects. Research into this compound and its parent compound, atranorin, points toward key signaling pathways involved in cell survival, proliferation, and angiogenesis.

The Akt/mTOR pathway is a central regulator of cell growth and metabolism and a frequent target in drug discovery. The closely related lichen metabolite, atranorin, has been identified as an Akt inhibitor. Further studies have shown that atranorin can inhibit the expression of immune checkpoint proteins PD-L1 and TIM-3 through a mechanism related to the inhibition of the Akt pathway.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is another critical target, as its activation is a key step in angiogenesis, the formation of new blood vessels essential for processes like tumor growth. The binding of VEGF to its receptor can trigger the PI3K/Akt/mTOR signaling cascade. Studies on usnic acid, another common lichen metabolite, have demonstrated that it can inhibit angiogenesis by suppressing the VEGFR-2-mediated Akt signaling pathway. This evidence from structurally related natural products suggests that the Akt/mTOR/VEGFR-2 axis is a plausible and significant target for this compound, warranting further direct investigation.

Molecular Docking and Computational Modeling

Preliminary Pharmacokinetic Characterization in Animal Models

Pharmacokinetics describes the journey of a compound through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies, particularly on related compounds and in specific animal models, provide initial insights into the likely pharmacokinetic profile of this compound.

Metabolic stability is a critical pharmacokinetic parameter that influences a compound's bioavailability and half-life. It is often assessed in vitro using liver microsomes, which contain many of the key drug-metabolizing enzymes like cytochrome P450s.

Specific microsomal stability data for this compound is limited. However, studies on its parent compound, atranorin, have investigated its chemical stability, a related and crucial factor. Atranorin has been found to be unstable in certain solvents and pH conditions; it is most stable in acetonitrile (B52724) and acetone (B3395972) but can be destabilized and degraded by strong acids or bases. In one study, atranorin was found to be unstable at acidic and neutral pH. This inherent instability is an important consideration for its handling and potential metabolic fate. While direct microsomal assay results (e.g., intrinsic clearance values) are not available, research on other lichen metabolites, such as gyrophoric acid, has utilized rat liver microsomes to determine metabolic stability, establishing a clear precedent for evaluating this compound using these methods.

Studies in animals provide vital information on how a compound is distributed and broken down in a complex biological system. Research on ruminants that consume lichens as part of their diet offers unique insight into the in vivo fate of this compound's parent compound, atranorin.

Investigations have shown that lichen secondary metabolites, including atranorin and usnic acid, are subject to degradation in the digestive system of ruminants, a process largely attributed to the rumen's microbial environment. However, this degradation is not always absolute. A study on Svalbard reindeer found that, contrary to previous findings in other reindeer populations, atranorin was not completely degraded or absorbed. The compound was detected in faecal samples at an average concentration of 0.41 (± 0.53) mg per gram of dry matter, demonstrating that a portion of the ingested compound can pass through the digestive system intact. These findings highlight that the in vivo distribution and degradation of this compound could be influenced by factors such as the specific gut microbiome of the animal.

Chemotaxonomic and Phylogenomic Significance

Dihydro Atranorin (B1665829) as a Chemotaxonomic Marker in Lichenology

Secondary metabolites, like dihydroatranorin (B10753400) and its parent compound atranorin, are crucial in the taxonomic classification of lichens. The presence and concentration of these "lichen substances" provide valuable chemical fingerprints that help differentiate between species, genera, and even families of lichens. While atranorin is a widespread cortical substance in many macrolichens, its derivatives and their relative proportions can offer more specific taxonomic insights.

The use of chemical characters, or chemotaxonomy, has become a standard polyphasic approach to delimit species boundaries, particularly in complex groups like the family Cladoniaceae. The presence or absence of specific compounds, such as atranorin, is often a key diagnostic feature. However, the content of these substances can vary among individuals due to environmental factors, making the consistent presence of a compound or a specific ratio of related compounds more reliable for taxonomic purposes.

Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry have enabled the detection of even minute quantities of these compounds, further refining their use as taxonomic markers. For instance, studies have shown that while the absolute amounts of atranorin and other depsides may vary, the ratio between them can remain constant within a species across different geographical locations, supporting the validity of chemotaxonomy.

The distribution of atranorin and related compounds is not random but often correlates with phylogenetic relationships. This suggests that the biosynthetic pathways for these molecules have evolved along with the lichens themselves. However, the scattered occurrence of some compounds also points to the possibility of parallel evolution or the loss of biosynthetic pathways in certain lineages.

Table 1: Lichen Genera Known to Produce Atranorin and Related Compounds

Lichen GenusCommon Occurrence of Atranorin/Related Compounds
CladoniaAtranorin is a key trait for chemotaxonomy.
StereocaulonS. alpinum is a known producer of atranorin.
ParmotremaAtranorin is abundant in this genus.
RamalinaContains atranorin among other secondary metabolites.
UsneaAtranorin can be an accessory substance.
OchrolechiaO. parella and O. androgyna are known producers.
PertusariaContains atranorin and related compounds.
PhysciaP. mediterranea is a source of atranorin.
EverniaE. prunastri produces atranorin.

Evolutionary Insights from Biosynthetic Gene Clusters

The study of the biosynthetic gene clusters (BGCs) responsible for producing lichen secondary metabolites provides profound insights into their evolution. Dihydroatranorin, being a direct precursor in the atranorin biosynthesis pathway, is central to understanding the evolution of this significant class of lichen compounds.

The biosynthesis of atranorin, and by extension dihydroatranorin, originates from the polyketide pathway. It involves the dimerization of 3-methylorsellinic acid (3MOA) units. The genetic machinery for this process is encoded in BGCs, which are groups of genes located together on a chromosome that are involved in the production of a specific secondary metabolite.

Recent research has successfully identified and characterized the BGC for atranorin. This breakthrough was achieved by analyzing the genomes of atranorin-producing lichens like Cladonia rangiferina and Stereocaulon alpinum. A key finding was the identification of a specific polyketide synthase (PKS) gene, termed atr1, which is responsible for the initial formation of the depside structure.

Phylogenetic analysis of these PKS genes has revealed that the atranorin PKS belongs to a novel clade that includes other conserved lichen-specific PKS families likely involved in the biosynthesis of various depsides and depsidones. This suggests a common evolutionary origin for the enzymes that produce this diverse group of lichen substances.

The atranorin BGC typically contains a set of core genes, including the PKS, a cytochrome P450 monooxygenase, and an O-methyltransferase, which are syntenic (found in the same order) across different atranorin-producing species. Interestingly, while the entire BGC can contain over a dozen genes, studies have shown that only a few are essential for the heterologous production of atranorin, indicating that some genes may have regulatory or transport functions.

The scattered distribution of atranorin production across different lichen lineages, coupled with the high level of gene paralogy (genes arising from duplication) in lichen PKSs, suggests a complex evolutionary history. It is hypothesized that the biosynthetic pathways for these compounds may have evolved in parallel in different lineages, or that ancient pathways have been lost in many groups over time. The study of BGCs allows researchers to trace these evolutionary events and understand how the chemical diversity of lichens has arisen.

Table 2: Key Genes in the Atranorin Biosynthetic Gene Cluster

Gene NamePutative FunctionRole in Biosynthesis
atr1 (PKS23)Polyketide SynthaseCatalyzes the formation of the depside precursor, 4-O-demethylbarbatic acid.
atr2Cytochrome P450 MonooxygenaseInvolved in the oxidation of a methyl group.
atr3O-MethyltransferaseCatalyzes the methylation of a carboxyl group.
atr4TransporterPutative role in exporting the final compound.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Pathways

The biosynthesis of most lichen secondary metabolites, including depsides like dihydro atranorin (B1665829), is generally understood to occur via the acetyl-polymalonate pathway. This pathway involves the condensation of acetyl and malonyl-CoA units, catalyzed by polyketide synthase (PKS) enzymes, to form a polyketide chain that is then modified to produce the final compound. While the general pathway for depside biosynthesis is established, the specific enzymatic steps leading to dihydro atranorin remain to be fully elucidated.

Future research will likely focus on identifying and characterizing the specific PKSs and tailoring enzymes involved in the biosynthesis of this compound. The convergence of multi-omics technologies with synthetic biology presents an opportunity to heterologously express lichen-derived biosynthetic gene clusters in more manageable fungal hosts. This approach could overcome the challenges associated with the slow growth of lichens and enable a more detailed investigation of the biosynthetic machinery. Unraveling the complete biosynthetic pathway will not only deepen our understanding of lichen biochemistry but also open avenues for the biotechnological production of this compound and its analogs. The identification of novel biosynthetic genes could also lead to the discovery of new molecules with potential pharmacological applications.

Comprehensive Structure-Activity Relationship Studies for Enhanced Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of natural products. For this compound, such studies would involve the synthesis and biological evaluation of a series of structural analogs to identify the key chemical features responsible for its bioactivity. By systematically modifying different parts of the this compound molecule, researchers can determine which functional groups are essential for its pharmacological effects and which can be altered to enhance potency, selectivity, or pharmacokinetic properties.

Preliminary SAR studies on related depsides have already provided some insights. For instance, studies on anziaic acid, another lichen depside, have shown that the intact ester linkage is crucial for its antibacterial activity. Similarly, research on depsidones has highlighted the importance of specific substitutions for their inhibitory effects on various enzymes. Future SAR studies on this compound could explore modifications such as altering the length and substitution patterns of the alkyl side chains, modifying the hydroxyl and carboxyl groups, and introducing different substituents onto the aromatic rings. These investigations will be instrumental in designing more potent and selective analogs of this compound for various therapeutic applications.

Development of Advanced Analytical Standards and Protocols

To facilitate further research and potential clinical applications, the development of robust and standardized analytical methods for the quantification of this compound is essential. While a number of analytical techniques have been reported for the analysis of depsides in general, including high-performance liquid chromatography (HPLC) coupled with various detectors, specific and validated protocols for this compound are needed.

Future efforts should focus on developing and validating highly sensitive and selective analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), for the accurate quantification of this compound in complex biological matrices. The establishment of certified reference materials and standardized protocols will be crucial for ensuring the quality and consistency of research findings across different laboratories. These advanced analytical tools will be indispensable for pharmacokinetic studies, metabolic profiling, and quality control of any future this compound-based products.

Exploration of Additional Pharmacological Targets

While preliminary studies have suggested that atranorin, the precursor to this compound, possesses a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, the specific pharmacological targets of this compound remain largely unexplored. Future research should employ a broad screening approach to identify and validate novel molecular targets for this compound.

Modern drug discovery platforms, including high-throughput screening of compound libraries against a panel of disease-relevant targets, can be utilized to uncover the mechanisms of action of this compound. Investigating its effects on various signaling pathways implicated in diseases such as cancer and inflammation will be a key area of focus. For example, studies on atranorin have shown its ability to inhibit the AKT pathway and modulate the expression of immune checkpoint proteins. Similar investigations into this compound could reveal unique pharmacological properties and identify new therapeutic opportunities.

Role of this compound in Specific Environmental Stress Responses

Lichen secondary metabolites are believed to play a crucial role in protecting the organism from various environmental stresses, including UV radiation, extreme temperatures, and herbivory. While the photoprotective roles of some lichen compounds are well-documented, the specific functions of many others, including this compound, are still unclear.

Q & A

Q. What are the standard methods for isolating and purifying dihydro atranorin from lichen sources?

this compound (a derivative of atranorin) is typically isolated using solvent extraction followed by chromatographic purification. Common solvents include methanol, acetone, or ethyl acetate for initial extraction, followed by column chromatography (e.g., silica gel or Sephadex LH-20) for purification . Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor purity, with UV-Vis spectroscopy (e.g., absorbance at 254 nm) and nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can researchers validate the structural integrity of this compound during experimental workflows?

Structural validation requires a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) : To confirm proton and carbon environments, particularly the depside structure and hydroxyl groups.
  • Infrared (IR) spectroscopy : To identify functional groups like carboxylic acid and ester linkages.
  • Mass spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or MALDI-TOF). Cross-referencing with published spectral databases (e.g., AntiBase or SciFinder) ensures accuracy .

Q. What are the key considerations for designing bioassays to evaluate this compound’s biological activity?

  • Dose-response curves : Use serial dilutions (e.g., 1–100 µM) to establish IC₅₀ values.
  • Controls : Include positive controls (e.g., standard antibiotics for antimicrobial assays) and solvent controls (e.g., DMSO).
  • Replication : Triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in:

  • Source material : Lichen species and extraction protocols affect metabolite profiles.
  • Assay conditions : Differences in cell lines, incubation times, or solvent concentrations. Mitigate by standardizing protocols (e.g., CLSI guidelines for antimicrobial assays) and performing meta-analyses to identify confounding variables .

Q. What experimental strategies can resolve discrepancies between in vitro and in vivo efficacy of this compound?

  • Pharmacokinetic profiling : Assess bioavailability, metabolism (e.g., liver microsome assays), and tissue distribution.
  • Synergistic studies : Test combinations with adjuvants to overcome bioavailability limitations.
  • Omics approaches : Transcriptomics or proteomics to identify target pathways altered in vivo but not in vitro .

Q. How can researchers optimize the synthesis or semi-synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Protecting group strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during esterification.
  • Catalytic methods : Employ green chemistry approaches (e.g., enzymatic catalysis) to reduce byproducts.
  • Computational modeling : DFT calculations to predict reactive sites for functionalization .

Methodological and Reporting Guidelines

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in cellular assays?

  • Non-linear regression models : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
  • Multiple comparison corrections : Apply Tukey’s HSD or Bonferroni adjustments to minimize Type I errors .

Q. How should researchers document and share raw data for this compound studies to ensure reproducibility?

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Supplementary materials : Include HPLC chromatograms, NMR spectra, and raw assay data in repositories like Zenodo or Figshare.
  • Ethical reporting : Disclose conflicts of interest and adhere to journal-specific formatting guidelines .

Tables for Quick Reference

Table 1: Common Analytical Techniques for this compound Characterization

TechniqueApplicationKey ParametersReference
HPLCPurity assessmentColumn: C18, mobile phase: MeOH:H₂O (70:30), flow rate: 1 mL/min
¹H NMRStructural elucidationSolvent: CDCl₃, δ 6.8–7.2 ppm (aromatic protons)
ESI-MSMolecular weightm/z 374.3 [M+H]⁺

Table 2: Bioactivity Assay Design Parameters

ParameterRecommendationRationale
Incubation time24–48 hoursAvoids cytotoxicity from prolonged solvent exposure
Solvent concentration≤1% (v/v) DMSOPrevents solvent-induced artifacts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.